Promethazine-d6 Hydrochloride
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Overview
Description
Promethazine-d6 Hydrochloride is the deuterium labeled Promethazine Hydrochloride . Promethazine Hydrochloride is an orally active histamine receptor antagonist . It is used to treat allergy symptoms, nausea and vomiting after surgery and to prevent motion sickness .
Synthesis Analysis
Promethazine is a phenothiazine derivative which differs structurally from the antipsychotic phenothiazines by the presence of a branched side chain and no ring substitution . More details about the synthesis of Promethazine and its derivatives can be found in the paper titled "REVIEW ON THE PROGRESS IN THE SYNTHESIS OF ANTIHISTAMINES AND PROMETHAZINE" .Molecular Structure Analysis
The molecular formula of Promethazine-d6 Hydrochloride is C17H21ClN2S . The molecular weight is 326.9 g/mol . The InChI isInChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H/i2D3,3D3;
. Physical And Chemical Properties Analysis
The physical and chemical properties of Promethazine-d6 Hydrochloride include a molecular weight of 326.9 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The exact mass is 326.1490580 g/mol and the monoisotopic mass is also 326.1490580 g/mol . The topological polar surface area is 31.8 Ų .Scientific Research Applications
Immunosuppressive Drug : Promethazine hydrochloride has been studied for its immunosuppressive properties. It has been reported to potentially ameliorate the effects of erythroblastosis during pregnancies affected by this disease, suggesting a role in metabolic suppression of fetal reticuloendothelial system cells (Gusdon & Witherow, 1973).
Impact on Fetal and Maternal Lymphocytes : Research on the drug's use in erythroblastosis involved studying its immunosuppressive capability, indicating an inhibitory effect on lymphocyte-mediated functions (Gusdon & Herbst, 1976).
Treatment of Inflammatory Dermatoses : As a first-generation H1 receptor antagonist, antihistamine, and antiemetic medication, Promethazine hydrochloride has been shown to target epidermal H1/2r, potentially enhancing treatment efficacy for inflammatory dermatoses (Cantisani et al., 2013).
Toxicology and Carcinogenicity Studies : It's been used in studies exploring its potential carcinogenicity and toxicity, particularly in relation to its widespread use in human medicine (National Toxicology Program technical report series, 1993).
Macrophage Function Inhibition : Promethazine hydrochloride has been found to inhibit the ability of fetal macrophages to bind Rh-positive red blood cells in vitro, suggesting its role in macrophage-mediated red blood cell destruction in erythroblastosis fetalis (Gusdon et al., 1974).
Pharmacodynamics and Dosage Warnings : Studies have also focused on the drug's pharmacodynamics, particularly highlighting the need for caution in its use for pediatric patients due to potential serious adverse events (Starke et al., 2005).
Drug Aggregation Studies : Investigations have been conducted into the premicellar and micellar aggregation of promethazine hydrochloride in the drug form, shedding light on its electrochemical properties (Wan-Bahdi et al., 1992).
Antihistaminic and Sedative Properties : Its antihistaminic, sedative, antiemetic, and anticholinergic properties have been well-documented, playing a key role in its medical application (Papich, 1956).
Leukocyte Metabolism and Function : Studies show that promethazine hydrochloride can have significant effects on leukocyte metabolism and function, including inhibiting phagocytosis-induced increases in O2 consumption and hexose monophosphate shunt activity (Dechatelet et al., 1973).
Electrochemical Sensor Development : Its use in developing electrochemical sensors for detecting promethazine hydrochloride in medical wastes highlights its role in environmental monitoring and pharmaceutical quality control (Muthukutty et al., 2021).
Safety And Hazards
properties
IUPAC Name |
1-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H/i2D3,3D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPDBLUZJRXNNZ-HVTBMTIBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31)C([2H])([2H])[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Promethazine-d6 Hydrochloride | |
CAS RN |
1189947-02-1 |
Source
|
Record name | 1189947-02-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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